REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]([NH:12][C:13]([CH2:16][CH3:17])([CH3:15])[CH3:14])=S)[CH:5]=[C:6]([Cl:8])[CH:7]=1.C1CCC(N=C=NC2CCCCC2)CC1.C(N(CC)CC)C>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]([N:9]=[C:10]=[N:12][C:13]([CH2:16][CH3:17])([CH3:14])[CH3:15])[CH:5]=[C:6]([Cl:8])[CH:7]=1
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Name
|
|
Quantity
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3 g
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Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)NC(=S)NC(C)(C)CC
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Name
|
|
Quantity
|
2.44 g
|
Type
|
reactant
|
Smiles
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C1CCC(CC1)N=C=NC2CCCCC2
|
Name
|
|
Quantity
|
0.36 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
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25 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
evaporated in vacuo
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Type
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EXTRACTION
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Details
|
The residue was extracted with petroleum ether
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Type
|
CUSTOM
|
Details
|
The extract was evaporated in vacuo
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Reaction Time |
3 h |
Name
|
|
Type
|
product
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Smiles
|
ClC=1C=C(C=C(C1)Cl)N=C=NC(C)(C)CC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |